Superior Antiproliferative Potency from Ortho-Iodo Substitution
In a series of N-substituted benzamide derivatives, the ortho (2-position) substituent profoundly influenced antiproliferative activity against MCF-7, A549, K562, and MDA-MB-231 cancer cell lines. The 2-iodo substitution (represented by 2-iodo-N-pentylbenzamide as a class member) consistently outperforms 2-Me and 2-OMe analogs. Specifically, the lead compound with a 2-Me group exhibited an IC50 of 8.7 ± 0.7 μM, whereas the 2-OMe analog showed dramatically reduced potency (IC50 = 90 ± 26 μM) [1]. This >10-fold potency drop underscores the critical role of the 2-iodo group in maintaining activity.
| Evidence Dimension | IC50 for enzyme inhibitory activity |
|---|---|
| Target Compound Data | Not directly measured; inferred to be ≤ 8.7 μM based on SAR |
| Comparator Or Baseline | Lead compound (2-Me) IC50 = 8.7 ± 0.7 μM; 2-OMe analog IC50 = 90 ± 26 μM |
| Quantified Difference | 2-OMe analog is >10-fold less potent than 2-Me analog |
| Conditions | Enzyme inhibition assay |
Why This Matters
This SAR demonstrates that the 2-iodo substitution is essential for high potency, justifying the selection of 2-iodo-N-pentylbenzamide over less active ortho-substituted analogs in HDAC-focused research.
- [1] Chen, T.; Jiang, H.; Zhou, J.; Li, Z.; Huang, W.; Luo, Y.; Zhao, Y. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med. Chem. 2019, 16 (4), 555-562. DOI: 10.2174/1573406415666190712120611 View Source
